molecular formula C18H19BrO3 B12525978 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane CAS No. 865071-27-8

2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane

Cat. No.: B12525978
CAS No.: 865071-27-8
M. Wt: 363.2 g/mol
InChI Key: RTGFQVUCESBBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then subjected to bromomethylation and subsequent cyclization to form the dioxolane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism by which 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane include:

  • 2-[4-(Benzyloxy)phenyl]-2-(chloromethyl)-4-methyl-1,3-dioxolane
  • 2-[4-(Benzyloxy)phenyl]-2-(iodomethyl)-4-methyl-1,3-dioxolane
  • 2-[4-(Benzyloxy)phenyl]-2-(hydroxymethyl)-4-methyl-1,3-dioxolane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. The presence of the bromomethyl group, in particular, makes it a valuable intermediate for further functionalization.

Properties

CAS No.

865071-27-8

Molecular Formula

C18H19BrO3

Molecular Weight

363.2 g/mol

IUPAC Name

2-(bromomethyl)-4-methyl-2-(4-phenylmethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C18H19BrO3/c1-14-11-21-18(13-19,22-14)16-7-9-17(10-8-16)20-12-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3

InChI Key

RTGFQVUCESBBHG-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(CBr)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.